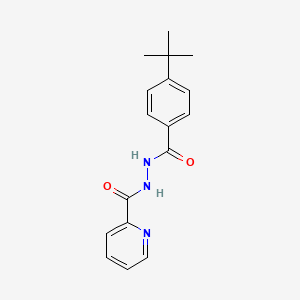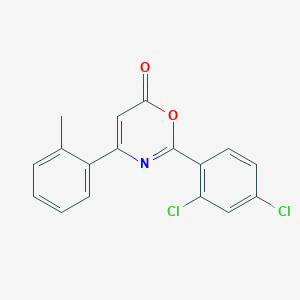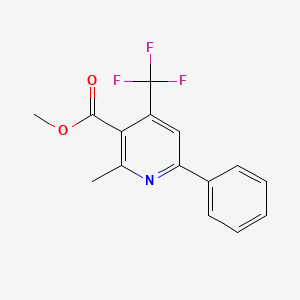![molecular formula C14H29N3O B5808533 2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol, commonly known as PPE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PPE belongs to the class of piperazine derivatives and is a psychoactive compound that acts as a central nervous system depressant.
Wirkmechanismus
PPE acts as a non-selective antagonist of various neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors. PPE also enhances the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. The combined effect of these actions results in the sedative and anxiolytic effects of PPE.
Biochemical and Physiological Effects:
PPE has been shown to reduce locomotor activity and increase sleeping time in animal models. PPE also reduces anxiety-like behavior and improves cognitive function in animal models. PPE has been shown to have a dose-dependent effect on the activity of the dopaminergic system, with low doses increasing dopamine release and high doses decreasing dopamine release.
Vorteile Und Einschränkungen Für Laborexperimente
PPE has several advantages for use in lab experiments. PPE has a high affinity for various neurotransmitter receptors, making it a potent tool for studying the function of these receptors. PPE is also relatively easy to synthesize and has a good yield. However, PPE has several limitations, such as its potential toxicity and the need for careful dosing due to its psychoactive effects.
Zukünftige Richtungen
For research include investigating the use of PPE in the treatment of depression and anxiety disorders, drug addiction, and developing safer and more effective derivatives of PPE.
Synthesemethoden
The synthesis of PPE involves the reaction of 1-(2-hydroxyethyl)-4-piperazinyl]ethanone with 1-propyl-4-piperidinylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is reduced to yield PPE. The yield of PPE can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
PPE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. PPE has been shown to have anxiolytic, sedative, and antipsychotic effects in animal models. PPE has also been investigated for its potential use in the treatment of alcohol and drug addiction. PPE has been shown to reduce alcohol consumption and withdrawal symptoms in animal models.
Eigenschaften
IUPAC Name |
2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-2-5-15-6-3-14(4-7-15)17-10-8-16(9-11-17)12-13-18/h14,18H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPOOAVQJDCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)

